11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid

Forensic Toxicology Cannabinoid Pharmacokinetics Workplace Drug Testing

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid (THC-COOH, CAS 104874-50-2) is the major pharmacologically inactive secondary metabolite of Δ9-tetrahydrocannabinol (THC), formed via oxidation of the primary active metabolite 11-hydroxy-Δ9-THC. It is the principal urinary biomarker targeted in workplace, clinical, and forensic cannabinoid testing programs.

Molecular Formula C21H28O4
Molecular Weight 344.451
CAS No. 104874-50-2
Cat. No. B593732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid
CAS104874-50-2
Synonyms(±)-11-nor-9-carboxy-Δ9-Tetrahydrocannabinol
Molecular FormulaC21H28O4
Molecular Weight344.451
Structural Identifiers
SMILESCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O
InChIInChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m0/s1
InChIKeyYOVRGSHRZRJTLZ-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Nor-delta(9)-THC-9-carboxylic Acid (CAS 104874-50-2): Certified Reference Standard Procurement for Forensic Urine Drug Testing and Cannabinoid Metabolite Quantification


11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid (THC-COOH, CAS 104874-50-2) is the major pharmacologically inactive secondary metabolite of Δ9-tetrahydrocannabinol (THC), formed via oxidation of the primary active metabolite 11-hydroxy-Δ9-THC . It is the principal urinary biomarker targeted in workplace, clinical, and forensic cannabinoid testing programs. Commercially, it is supplied as a certified reference material (CRM) at 1.0 mg/mL in methanol, manufactured under ISO/IEC 17025 and ISO 17034 accreditation, with comprehensive Certificates of Analysis documenting metrological traceability and certified property values with associated uncertainties .

Why 11-Nor-delta(9)-THC-9-carboxylic Acid Reference Standards Cannot Be Interchanged with Related Cannabinoid Metabolites or Non-Certified Materials for Forensic Quantitative Analysis


In-class cannabinoid metabolites and their reference materials exhibit fundamental differences in stereochemistry, immunoassay cross-reactivity, and metrological traceability that preclude generic substitution. The racemic (±)-11-nor-9-carboxy-Δ9-THC reference standard contains both enantiomers, whereas the biologically relevant metabolite is exclusively the (-)-trans stereoisomer; using the incorrect stereochemical form can introduce significant calibration error [1]. Furthermore, the structurally similar Δ8-THC-COOH isomer cross-reacts 87–112% with Δ9-THC-COOH immunoassay kits at the 50 ng/mL cutoff, producing indistinguishable screening results that compromise forensic specificity if the correct confirmatory reference standard is not employed [2]. Non-certified or laboratory-prepared standards lack ISO 17034-accredited metrological traceability and documented uncertainty budgets, rendering them unsuitable for defensible quantitative results in regulated forensic or clinical settings.

Quantitative Differential Evidence: 11-Nor-delta(9)-THC-9-carboxylic Acid vs. Closest Analogs and In-Class Metabolite Comparators for Scientific Procurement Decisions


Terminal Elimination Half-Life and Extended Detection Window of THC-COOH vs. Parent THC and 11-OH-THC in Human Urine and Plasma

THC-COOH exhibits a substantially longer terminal elimination half-life than its precursor metabolites, directly determining its suitability as the target analyte for retrospective cannabis use detection. In a controlled smoking study of eight healthy volunteers, THC-COOH demonstrated a terminal urinary half-life of approximately 6 days, whereas parent THC concentrations peaked 2 hours post-smoking and declined to below the assay limit of detection (LOD, 1.5 ng/mL) by 6 hours [1]. This differential is reinforced by chronic-user data: in a 30-day sustained abstinence study of 28 chronic daily cannabis smokers, THC-COOH remained measurable in 4 of 5 participants (80%) after 30 days at concentrations of 0.6–2.7 µg/L, while the last positive 11-OH-THC specimen was detected only 15 days after admission [2]. The Fraser & Worth (2004) comparative urinary excretion study further confirmed that in specimens collected ≥96 hours apart, 11-OH-THC concentrations were lower than THC-COOH concentrations in 50 of 51 urine specimens (98%), establishing THC-COOH as the persistently dominant urinary metabolite [3]. This 5-fold or greater detection window differential (6 hours for THC vs. ≥30 days for THC-COOH) is the foundational rationale for selecting THC-COOH as the mandatory confirmatory analyte in all federally regulated drug testing programs.

Forensic Toxicology Cannabinoid Pharmacokinetics Workplace Drug Testing

Differential Analyte Stability: Free THC-COOH vs. THC-COOH-Glucuronide Conjugate in Urine Under Variable pH and Temperature Storage Conditions

Free THC-COOH demonstrates markedly superior stability compared to its glucuronide conjugate across clinically relevant pH and temperature ranges, a property that directly governs the reliability of quantitative results from stored urine specimens. Skopp & Pötsch (2004) investigated stability in spiked drug-free urine: free THC-COOH was stable at pH 5.0 with no significant degradation; at pH 8.0 on day 5, approximately 69% of the initial THC-COOH concentration remained [1]. By contrast, THC-COOH-glucuronide was highly labile — only 72% of the initial glucuronide concentration was detectable after just 1 day at pH 5.0, with concentrations rapidly decreasing with increasing pH values [1]. In authentic urine samples (n=38) stored at 20°C for 15 days, glucuronide degradation produced an artifactual increase in free THC-COOH concentration: 4 additional samples tested positive for THC-COOH after 2 days, and a further 7 samples became newly positive (5–81 ng/mL) after 15 days, rendering forensic interpretation based on stored-sample metabolite patterns unreliable [1]. Hädener et al. (2017) further demonstrated that enzymatic hydrolysis of THC-COOH-glucuronide for total THC-COOH measurement is inconsistent and incomplete, making direct free THC-COOH quantification the analytically preferable approach [2]. This differential instability means that analytical methods targeting only total THC-COOH (post-hydrolysis) introduce hydrolysis-dependent variability, whereas methods using a well-characterized free THC-COOH reference standard for direct calibration are substantially more robust.

Preanalytical Stability Urine Drug Testing Cannabinoid Metabolite Analysis

Immunoassay Cross-Reactivity: Δ9-THC-COOH vs. Δ8-THC-COOH Isomer and the Requirement for Chromatographic Confirmation with Certified Reference Standards

The near-identical immunoassay cross-reactivity of Δ8-THC-COOH with Δ9-THC-COOH-targeted screening kits creates a critical isomer differentiation problem that can only be resolved by confirmatory chromatographic methods using stereochemically defined Δ9-THC-COOH reference standards. Mullen et al. (2023) tested Δ8-THC-COOH at concentrations from 10 to 120 ng/mL against three different commercial immunoassay platforms at cutoffs of 20, 50, and 100 ng/mL [1]. Cross-reactivities ranged from 87% to 112% for Δ8-THC-COOH at the 50 ng/mL cutoff — meaning Δ8-THC-COOH produces an equivalent or greater signal than Δ9-THC-COOH in immunoassay screening [1]. Crucially, when NLCP-fortified samples containing both isomers were analyzed by HHS-certified laboratories, unreportable Δ9-THC-COOH results were observed due to chromatographic interference or mass ratio failures in confirmatory GC-MS, though no false-positive Δ9-THC-COOH reports were issued by certified labs [1]. Complementing this, Grafinger et al. (2021) demonstrated that the biological (-)-trans-THC-COOH-glucuronide cross-reacts 72–87% (concentration ratio) with the Immunalysis HEIA® Cannabinoids assay in the 20–50 ng/mL calibration range, equivalent to 106–131% molar cross-reactivity after molecular weight correction [2]. This highlights that even the biological stereoisomer of the glucuronide conjugate generates a comparable immunoassay signal to free THC-COOH. These findings collectively demonstrate that immunoassay screening alone cannot distinguish Δ9-THC-COOH from its Δ8 isomer or from its own glucuronide conjugate, mandating procurement of certified Δ9-THC-COOH reference material for unambiguous chromatographic confirmation.

Immunoassay Specificity Cannabinoid Isomer Interference Forensic Confirmatory Testing

Measurement Uncertainty and Quantitative Precision: GC-MS Quantification of THC-COOH vs. Benzoylecgonine in Forensic Urine Drug Testing

THC-COOH quantification by GC-MS demonstrates substantially lower measurement uncertainty compared to a same-class forensic analyte (benzoylecgonine) analyzed under identical laboratory conditions, indicating superior method precision for this specific metabolite. Arfsten et al. (2018) employed a bottom-up measurement uncertainty estimation approach within the DoD Drug Demand Reduction Program GC-MS procedures, running each assay 10 times over 30 days with five calibrators and five samples at 125% of the cutoff concentration [1]. The measurement uncertainty for THC-COOH (THCA) was estimated at ±0.6 ng/mL (α = 0.05), compared to ±7.6 ng/mL for benzoylecgonine (BZE) — a 12.7-fold lower absolute uncertainty for THC-COOH [1]. Method precision and calibrator/sample preparation were identified as the dominant contributors to measurement variance for both analytes. The relative combined standard uncertainty for THC-COOH was 12.05% when assessed across inter-day and inter-person reproducibility factors [2]. This lower absolute uncertainty is attributable to the well-resolved chromatographic properties of derivatized THC-COOH and the availability of stable deuterated internal standards (d3-THC-COOH and d6-THC-COOH). In contrast, the d3-THC-COOH internal standard suffers from a limited dynamic range due to ion contribution from natural-abundance THC-COOH fragmentation at m/z 316, a problem circumvented by the d6-THC-COOH internal standard which achieves a correlation coefficient of 0.998 across 6.25–1,000 ng/mL [2]. These quantitative precision metrics are directly relevant to procurement: selecting a THC-COOH reference material with documented uncertainty enables laboratories to meet the ±20% accuracy requirement mandated by SAMHSA and similar regulatory frameworks.

Measurement Uncertainty Forensic Method Validation GC-MS Quantification

Certified Reference Material (CRM) Metrological Traceability: ISO 17034-Accredited THC-COOH vs. Non-Certified or Laboratory-Prepared Reference Materials

Commercially available THC-COOH certified reference materials (CRMs) manufactured under ISO/IEC 17025 and ISO 17034 accreditation provide documented metrological traceability, certified purity or concentration values with stated measurement uncertainties, and batch-specific Certificates of Analysis — characteristics absent from non-certified or laboratory-prepared reference materials. The Cerilliant (±)-11-nor-9-Carboxy-Δ9-THC CRM (T-010) is supplied as a 1.0 mg/mL methanolic solution in sealed ampoules, manufactured and certified under dual accreditation to ISO/IEC 17025 and ISO 17034, with a comprehensive Certificate of Analysis that includes uncertainty and traceability information for each lot . The Cayman Chemical (±)-11-nor-9-carboxy-Δ9-THC CRM (Item No. 41286) is similarly qualified as a Certified Reference Material characterized by metrologically valid procedures, with certified property values and associated uncertainties documented in the batch-specific Certificate of Analysis . Both products explicitly state the racemic (±) nature of the material — a critical disclosure since the biological metabolite is the (-)-trans stereoisomer, and the racemic mixture should not be used directly for immunoassay calibration without accounting for stereochemical composition . In contrast, laboratory-prepared or non-certified reference materials lack: (a) documented metrological traceability to SI units or certified reference standards, (b) independently verified purity or concentration values, (c) batch-specific stability and homogeneity data, and (d) uncertainty budgets compliant with ISO/IEC 17025 requirements. The ISO 17034 accreditation specifically requires reference material producers to demonstrate competence in material characterization, homogeneity assessment, stability monitoring, and property value assignment — all essential for the defensibility of forensic quantitative results [1].

Reference Material Certification ISO 17034 Accreditation Metrological Traceability

Optimal Scientific and Industrial Application Scenarios for 11-Nor-delta(9)-THC-9-carboxylic Acid Certified Reference Materials Based on Quantitative Evidence


Forensic Urine Drug Testing Confirmation by GC-MS or LC-MS/MS: Calibration and Quality Control at SAMHSA-Mandated Cutoff Concentrations

THC-COOH CRM at 1.0 mg/mL serves as the primary calibration stock for preparing working calibrators spanning the federally mandated 15 ng/mL confirmatory cutoff (GC-MS) and 50 ng/mL screening cutoff (immunoassay). The documented measurement uncertainty of ±0.6 ng/mL for THC-COOH GC-MS methods [1] supports compliance with the ±20% accuracy requirement at cutoff concentrations. The extended detection window (≥30 days in chronic users [2]) makes THC-COOH the only legally defensible analyte for workplace and criminal justice drug testing programs requiring retrospective cannabis use determination.

Method Validation and Inter-Laboratory Proficiency Testing Programs for Cannabinoid Metabolite Quantification

ISO 17034-accredited THC-COOH CRM provides the metrologically traceable reference point essential for method validation parameters (linearity, LOD/LOQ, precision, accuracy, recovery) and for inter-laboratory proficiency testing scheme comparability. The 12.7-fold lower measurement uncertainty for THC-COOH compared to benzoylecgonine [1] establishes this analyte as a benchmark for forensic GC-MS method performance assessment. The racemic (±) designation requires that laboratories using stereospecific confirmatory methods account for the fact that only the (-)-trans enantiomer is biologically relevant.

Pharmacokinetic and Cannabinoid Metabolism Research Requiring Free vs. Glucuronidated Metabolite Differentiation

Research studies investigating the recency of cannabis use through free vs. glucuronidated THC-COOH ratios require certified free THC-COOH reference material for direct calibration without the systematic bias introduced by variable hydrolysis efficiency. The demonstrated differential stability — free THC-COOH stable at pH 5.0 vs. THC-COOH-glucuronide losing 28% within 1 day at the same pH [3] — means that only methods employing direct free THC-COOH calibration can produce reliable metabolite ratio data for forensic interpretation of consumption recency.

Isomer-Specific Confirmatory Analysis for Differentiating Cannabis Consumption Sources (Δ9-THC vs. Δ8-THC Exposure)

With the proliferation of hemp-derived Δ8-THC products, forensic laboratories face an increasing need to chromatographically differentiate Δ9-THC-COOH from the Δ8-THC-COOH isomer. The finding that Δ8-THC-COOH exhibits 87–112% cross-reactivity with Δ9-THC-COOH immunoassays at the 50 ng/mL cutoff [4] means that chromatographic confirmation using a certified Δ9-THC-COOH reference standard with well-characterized retention time and mass spectral properties is essential for definitive isomer assignment and to prevent misidentification of legal hemp consumption as illicit cannabis use.

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